

DprE1-IN-8: A Technical Guide to Target Identification and Validation

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Compound of Interest		
Compound Name:	DprE1-IN-8	
Cat. No.:	B12377364	Get Quote

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Abstract

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis, making it a prime target for novel anti-tubercular drug development. This technical guide provides an in-depth overview of the target identification and validation of **DprE1-IN-8**, a potent inhibitor of this enzyme. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways and experimental workflows.

Introduction to DprE1 as a Drug Target

The cell wall of Mycobacterium tuberculosis is a complex and unique structure essential for the bacterium's survival and pathogenesis. A key component of this cell wall is arabinogalactan. The biosynthesis of arabinogalactan is dependent on the precursor decaprenylphosphoryl-D-arabinose (DPA), the sole donor of arabinose. The flavoenzyme DprE1, in concert with DprE2, catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to DPA. This two-step process involves the oxidation of DPR to the intermediate decaprenylphosphoryl-2'-keto-D-ribose (DPX) by DprE1, followed by the reduction of DPX to DPA by DprE2. The essentiality of this pathway for the viability of M. tuberculosis makes DprE1 a highly attractive and vulnerable target for therapeutic intervention.



DprE1-IN-8: A Potent Inhibitor

DprE1-IN-8 (CAS: 2679830-77-2) has been identified as a potent inhibitor of the DprE1 enzyme and exhibits significant activity against M. tuberculosis.

Quantitative Data Summary

The following tables summarize the key in vitro efficacy data for **DprE1-IN-8**.

Parameter	Value	Description
Enzymatic IC50	<0.75 μM[1]	Concentration of DprE1-IN-8 required to inhibit the activity of the isolated DprE1 enzyme by 50%.
Whole-Cell IC50	6 nM[2]	Concentration of DprE1-IN-8 required to inhibit the growth of M. tuberculosis H37Rv by 50%.

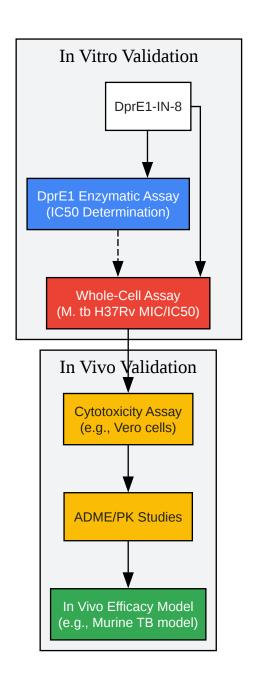
Table 1: In Vitro Activity of DprE1-IN-8

Signaling Pathway and Mechanism of Action

DprE1-IN-8 presumably acts by inhibiting the enzymatic activity of DprE1, thereby disrupting the synthesis of DPA and, consequently, the formation of the mycobacterial cell wall.







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References

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